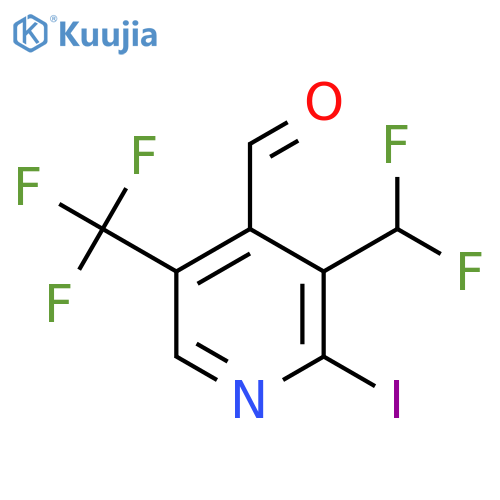

Cas no 1805551-38-5 (3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde)

3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde

-

- インチ: 1S/C8H3F5INO/c9-6(10)5-3(2-16)4(8(11,12)13)1-15-7(5)14/h1-2,6H

- InChIKey: ZOOYDWJCVNEXSM-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)F)C(C=O)=C(C=N1)C(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 259

- トポロジー分子極性表面積: 30

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029021530-1g |

3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde |

1805551-38-5 | 95% | 1g |

$3,010.80 | 2022-04-01 | |

| Alichem | A029021530-250mg |

3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde |

1805551-38-5 | 95% | 250mg |

$1,068.20 | 2022-04-01 | |

| Alichem | A029021530-500mg |

3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde |

1805551-38-5 | 95% | 500mg |

$1,819.80 | 2022-04-01 |

3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde 関連文献

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehydeに関する追加情報

3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde: A Comprehensive Overview

The compound 3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805551-38-5) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique pyridine ring structure, has garnered attention due to its versatile functional groups and intriguing chemical properties. Recent studies have highlighted its applications in drug discovery, agrochemicals, and advanced materials development.

Pyridine derivatives have long been recognized for their stability and reactivity, making them valuable in synthetic chemistry. The presence of a difluoromethyl group at the 3-position and a trifluoromethyl group at the 5-position introduces significant electron-withdrawing effects, enhancing the molecule's reactivity. Additionally, the iodo group at the 2-position contributes to its unique electronic properties, making it an attractive candidate for various transformations in organic synthesis.

Recent research has focused on the synthesis and characterization of this compound, particularly its carboxaldehyde functionality. This group is known for its ability to participate in condensation reactions, making it ideal for constructing complex molecular frameworks. Scientists have explored its use in the preparation of bioactive molecules, where the aldehyde group can be converted into other functional groups such as amines or esters through well-established reaction protocols.

In the context of drug discovery, 3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde has shown promise as a lead compound for developing novel therapeutic agents. Its ability to modulate enzyme activity and interact with biological targets has been extensively studied. For instance, researchers have investigated its potential as an inhibitor of kinases, which are critical targets in oncology and inflammatory diseases.

Beyond pharmaceutical applications, this compound has also found relevance in agrochemicals. Its ability to act as a precursor for herbicides or insecticides has been explored due to its stability and reactivity under varying environmental conditions. Recent advancements in green chemistry have further emphasized the importance of such compounds in sustainable agricultural practices.

The synthesis of 3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde involves a multi-step process that requires precise control over reaction conditions. The introduction of halogen atoms and fluorinated groups necessitates the use of specialized reagents and catalysts to ensure high yields and purity. Researchers have optimized these steps by employing modern techniques such as microwave-assisted synthesis and catalytic hydrogenation.

From a materials science perspective, this compound exhibits interesting electronic properties that make it suitable for applications in organic electronics. Its conjugated system and electron-withdrawing groups contribute to its ability to act as a semiconductor material in thin-film transistor devices. Recent studies have demonstrated its potential as a building block for flexible electronics and optoelectronic devices.

In conclusion, 3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805551-38-5) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a key player in modern chemical research.

1805551-38-5 (3-(Difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde) 関連製品

- 578026-68-3(4-4-(aminomethyl)phenylbenzoic acid hydrochloride)

- 905683-24-1(N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)

- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)

- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)

- 946248-52-8(4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine)

- 953207-08-4(2-methoxy-5-methyl-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)

- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)

- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))

- 2228428-17-7(methyl 3-amino-2-(1-ethylcyclobutyl)propanoate)

- 1197533-86-0(4-(4-Methyl-3-nitrobenzoyl)thiomorpholine)